molecular formula C20H21N3O2 B2895187 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1705911-62-1

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2895187
CAS No.: 1705911-62-1
M. Wt: 335.407
InChI Key: JNYHNMLVHZQWKU-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tetrahydronaphthalene moiety with an imidazo[1,2-a]pyridine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the 2-hydroxy-1,2,3,4-tetrahydronaphthalene intermediate, which can be achieved through the hydrogenation of naphthalene. This intermediate is then reacted with an appropriate alkylating agent to introduce the methyl group.

The next step involves the formation of the imidazo[1,2-a]pyridine core. This can be accomplished through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine, under acidic or basic conditions. The final step is the coupling of the two intermediates to form the desired compound. This can be achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The methyl group on the imidazo[1,2-a]pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene and its hydroxylated forms.

    Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its combination of the tetrahydronaphthalene and imidazo[1,2-a]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-18(23-11-5-4-8-17(23)22-14)19(24)21-13-20(25)10-9-15-6-2-3-7-16(15)12-20/h2-8,11,25H,9-10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYHNMLVHZQWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3(CCC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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